molecular formula C11H12N4O2 B2733186 Methyl 4-(1,2,4-triazol-1-ylmethylamino)benzoate CAS No. 2248362-93-6

Methyl 4-(1,2,4-triazol-1-ylmethylamino)benzoate

Cat. No. B2733186
CAS RN: 2248362-93-6
M. Wt: 232.243
InChI Key: DIVOSVFWIMHPCS-UHFFFAOYSA-N
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Description

Methyl 4-(1,2,4-triazol-1-ylmethylamino)benzoate is a heterocyclic compound with a unique structure. It contains a 1,2,4-triazole ring fused to a benzoate moiety. This scaffold has gained attention due to its potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties . The presence of nitrogen atoms in the 1,2,4-triazole ring makes it an essential pharmacophore, allowing for interactions with biological receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves various methods. One notable approach is using 3-amino-1,2,4-triazole as a starting material. Researchers have successfully synthesized 1,2,4-triazole-containing hybrids, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid , which exhibit potent inhibitory activities against cancer cell lines like MCF-7 and HCT-116. These hybrids also demonstrate weak cytotoxic effects on normal cells, making them promising candidates for further drug development .


Molecular Structure Analysis

The molecular structure of Methyl 4-(1,2,4-triazol-1-ylmethylamino)benzoate consists of a benzene ring attached to a 1,2,4-triazole ring via a methylamino group. The triazole ring provides essential pharmacological features, while the benzoate moiety contributes to overall stability and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound involves reactions typical for both the triazole and benzoate functional groups. These may include nucleophilic substitutions, condensations, and cyclizations. Researchers have explored synthetic routes to access a wide range of 1,2,4-triazole derivatives, often via multistep processes .

properties

IUPAC Name

methyl 4-(1,2,4-triazol-1-ylmethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-11(16)9-2-4-10(5-3-9)13-8-15-7-12-6-14-15/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVOSVFWIMHPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1,2,4-triazol-1-ylmethylamino)benzoate

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